methyl 4-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)carbamoyl)benzoate
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Description
Methyl 4-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science Applications
- Intermediate for Synthesis : Compounds similar to "methyl 4-((((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)carbamoyl)benzoate" can serve as intermediates in the synthesis of complex organic molecules. For example, studies on methyl 7‐Hydroxyhept‐5‐ynoate and related esters demonstrate their roles in the synthesis of larger, more complex structures (G. Casy, J. Patterson, R. Taylor, 2003).
- Photopolymerization : Alkoxyamines bearing chromophore groups, such as those related to the queried compound, can act as photoiniters in nitroxide-mediated photopolymerization, showing potential in materials science for creating polymers with specific properties (Y. Guillaneuf et al., 2010).
Photophysical and Biological Applications
- Photophysical Properties : Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives showcase the impact of substituents on luminescence properties, which could be relevant for designing optical materials or sensors (Soyeon Kim et al., 2021).
- Photosensitizers for Cancer Therapy : The development of compounds with high singlet oxygen quantum yield, such as certain zinc phthalocyanine derivatives, indicates potential applications in photodynamic therapy for treating cancer, suggesting a research avenue for similar compounds (M. Pişkin et al., 2020).
Crystal Engineering and Drug Design
- Crystal Engineering : Research on methyl 2-(carbazol-9-yl)benzoate under high pressure to induce phase transitions provides insights into how molecular conformation can be manipulated, relevant for drug design and materials science (Russell D. L. Johnstone et al., 2010).
- Selective Inhibitors : Studies on novel sulfonamide-based carbamates as selective inhibitors for enzymes suggest that specific structural motifs can be designed for targeted therapeutic applications, hinting at potential drug development pathways for compounds with similar features (Pratibha Magar et al., 2021).
Properties
IUPAC Name |
methyl 4-[(2-methoxy-2-adamantyl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-20(24)16-5-3-15(4-6-16)19(23)22-12-21(26-2)17-8-13-7-14(10-17)11-18(21)9-13/h3-6,13-14,17-18H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVRWPFHMNQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.